![molecular formula C8H7BrN2O B15205938 7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
7-(Bromomethyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. This compound features a benzoxazole ring substituted with a bromomethyl group at the 7th position and an amine group at the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)benzo[d]oxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Bromomethylation: The benzoxazole intermediate is then subjected to bromomethylation. This can be done using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Amination: The final step involves the introduction of the amine group at the 2nd position. This can be achieved by treating the bromomethylated benzoxazole with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.
Oxidation: Oxidized benzoxazole derivatives with higher oxidation states.
Reduction: Reduced benzoxazole derivatives with different alkyl groups.
Scientific Research Applications
7-(Bromomethyl)benzo[d]oxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, aiding in the development of new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzoxazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(Chloromethyl)benzo[d]oxazol-2-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
7-(Methyl)benzo[d]oxazol-2-amine: Lacks the halogen substituent, resulting in different reactivity and biological activity.
2-Amino-7-(bromomethyl)benzothiazole: Contains a benzothiazole ring instead of a benzoxazole ring, leading to different chemical properties.
Uniqueness
7-(Bromomethyl)benzo[d]oxazol-2-amine is unique due to the presence of both a bromomethyl group and an amine group on the benzoxazole ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-(bromomethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7BrN2O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2,(H2,10,11) |
InChI Key |
MIECILYYMRTFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



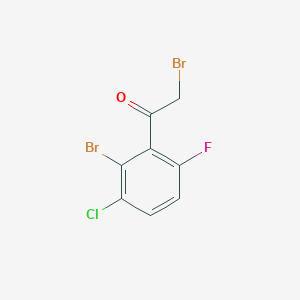
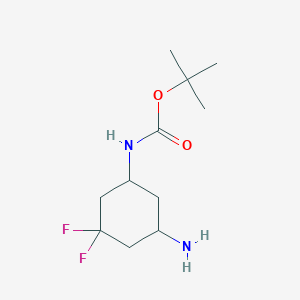
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
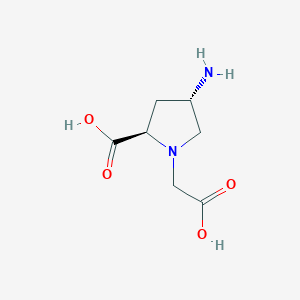
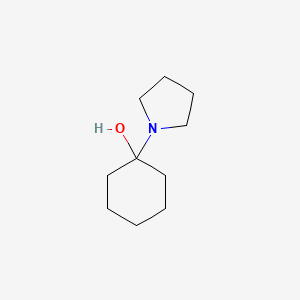
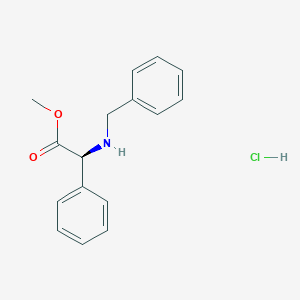
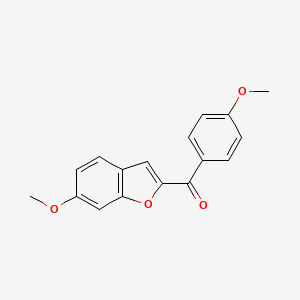
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
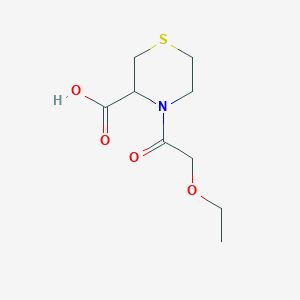
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
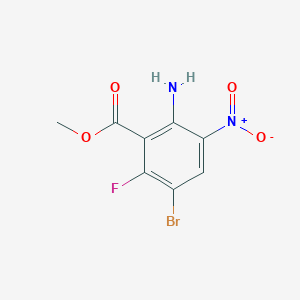
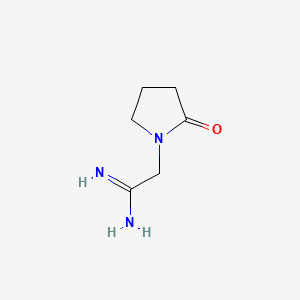
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
